molecular formula C6H6N4O B1418214 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2942-47-4

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1418214
CAS No.: 2942-47-4
M. Wt: 150.14 g/mol
InChI Key: GPHQGGGMWLLWMC-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound acts as an inhibitor of CDK2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression . Additionally, this compound has been shown to interact with other kinases and proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and inhibiting key signaling pathways. For instance, in breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines, this compound has demonstrated significant cytotoxic activity . It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to altered gene expression and reduced cellular proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. Additionally, the compound modulates gene expression by affecting transcription factors and other regulatory proteins, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues due to enhanced permeability and retention effects, which contribute to its selective anticancer activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes and thiourea in acetic acid at elevated temperatures (80-85°C) for several hours . Another approach utilizes ultrasonic-assisted synthesis, which has been shown to enhance reaction rates and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and optimization of reaction conditions apply. Industrial-scale production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Comparison with Similar Compounds

Similar Compounds

  • 4-aminopyrazolo[3,4-d]pyrimidine
  • pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 5-ethoxymethyleneaminopyrazole-4-carbonitriles

Uniqueness

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQGGGMWLLWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631764
Record name 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-47-4
Record name 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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